molecular formula C18H26N4O B13261994 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine

Cat. No.: B13261994
M. Wt: 314.4 g/mol
InChI Key: UZMSEOMPPQDBJX-UHFFFAOYSA-N
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Description

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine is a complex organic compound with a molecular formula of C18H26N4O This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a cyclopentyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the cyclopentyl and dimethyl groups. The final step involves the attachment of the piperidine moiety through an ether linkage. Reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like dimethyl amino pyridine (DMAP) and lithium hydroxide (LiOH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener alternatives for solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine is unique due to its specific combination of functional groups and its ability to inhibit multiple molecular targets. This multi-target inhibition can enhance its therapeutic potential and reduce the likelihood of drug resistance compared to single-target inhibitors .

Properties

Molecular Formula

C18H26N4O

Molecular Weight

314.4 g/mol

IUPAC Name

7-cyclopentyl-5,6-dimethyl-4-piperidin-4-yloxypyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H26N4O/c1-12-13(2)22(14-5-3-4-6-14)17-16(12)18(21-11-20-17)23-15-7-9-19-10-8-15/h11,14-15,19H,3-10H2,1-2H3

InChI Key

UZMSEOMPPQDBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)OC3CCNCC3)C4CCCC4)C

Origin of Product

United States

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